molecular formula C17H20N2O2S B2929574 3-allyl-2-((3,3-dimethyl-2-oxobutyl)thio)quinazolin-4(3H)-one CAS No. 403723-30-8

3-allyl-2-((3,3-dimethyl-2-oxobutyl)thio)quinazolin-4(3H)-one

Cat. No.: B2929574
CAS No.: 403723-30-8
M. Wt: 316.42
InChI Key: SUJFCCYWLRJDAQ-UHFFFAOYSA-N
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Description

3-Allyl-2-((3,3-dimethyl-2-oxobutyl)thio)quinazolin-4(3H)-one is a quinazolinone derivative with a complex molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-allyl-2-((3,3-dimethyl-2-oxobutyl)thio)quinazolin-4(3H)-one typically involves multiple steps, starting with the reaction of appropriate precursors under controlled conditions. One common synthetic route includes the cyclization of a suitable precursor with an allyl group and a thioether moiety.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process would be optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of corresponding oxo-compounds.

  • Reduction: Production of reduced derivatives.

  • Substitution: Generation of substituted quinazolinone derivatives.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: It has been studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Research has explored its use in drug development, particularly for its potential therapeutic effects in treating various diseases.

Industry: The compound's unique properties make it valuable in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-allyl-2-((3,3-dimethyl-2-oxobutyl)thio)quinazolin-4(3H)-one exerts its effects involves interactions with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to enzymes or receptors, leading to biological responses.

Comparison with Similar Compounds

  • 3-Allyl-2-[(1,3-benzodioxol-5-ylmethyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

  • 3-Allyl-2-[(2-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

Uniqueness: 3-Allyl-2-((3,3-dimethyl-2-oxobutyl)thio)quinazolin-4(3H)-one stands out due to its specific structural features, which contribute to its unique chemical and biological properties.

This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields

Properties

IUPAC Name

2-(3,3-dimethyl-2-oxobutyl)sulfanyl-3-prop-2-enylquinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2S/c1-5-10-19-15(21)12-8-6-7-9-13(12)18-16(19)22-11-14(20)17(2,3)4/h5-9H,1,10-11H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUJFCCYWLRJDAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)CSC1=NC2=CC=CC=C2C(=O)N1CC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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